

# Potential Therapeutic Targets of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate Analogs

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride*

**Cat. No.:** B041905

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

## Abstract

The hybridization of privileged scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating novel chemical entities with enhanced potency, selectivity, and desirable pharmacokinetic properties. The Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate scaffold represents a compelling fusion of two pharmacologically significant moieties: the benzofuran ring, known for its diverse bioactivities, and the piperazine group, a frequent component in centrally active and kinase-inhibiting drugs. This technical guide provides a comprehensive exploration of the potential therapeutic targets for analogs derived from this core structure. By dissecting the established pharmacology of each constituent part, we delineate a rational, evidence-based roadmap for target identification and validation. This document is structured to move from a high-level overview of the scaffold's potential to detailed, actionable experimental protocols, empowering researchers to effectively probe the therapeutic utility of this promising compound class in oncology, neuroscience, and beyond.

## Part 1: The Benzofuran-Piperazine Scaffold: A Synergistic Union

The rationale for investigating this specific chemical class stems from the proven and versatile therapeutic roles of its foundational components. The combination is not merely additive but offers the potential for synergistic interactions with biological targets and improved drug-like properties.

## The Benzofuran Moiety: A Privileged Heterocycle

The benzofuran core, consisting of a fused benzene and furan ring, is prevalent in a multitude of natural products and synthetic compounds with significant biological activity.[\[1\]](#)[\[2\]](#) Its rigid, planar structure serves as an excellent anchor for interacting with protein targets, while also being amenable to a wide range of chemical modifications to fine-tune its properties.[\[1\]](#) Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, making it a highly sought-after scaffold in drug design.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## The Piperazine Ring: A Cornerstone of Modern Pharmaceuticals

The piperazine ring is one of the most common nitrogen-containing heterocyclic motifs found in FDA-approved drugs.[\[5\]](#)[\[6\]](#) Its prevalence is due to a unique combination of properties. The two nitrogen atoms can act as hydrogen bond acceptors, and one can be protonated at physiological pH, which often improves aqueous solubility and bioavailability.[\[7\]](#) This feature is particularly valuable for targeting the central nervous system (CNS), as seen in numerous antipsychotic, antidepressant, and anxiolytic agents.[\[8\]](#)[\[9\]](#) Furthermore, the piperazine moiety serves as a versatile linker, connecting different pharmacophoric elements and playing a crucial role in binding to a variety of targets, including G-protein coupled receptors (GPCRs) and protein kinases.[\[10\]](#)[\[11\]](#)

## The Hybrid Scaffold: Building on a Proven Foundation

The specific compound, Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, is a known key intermediate in the synthesis of Vilazodone, an antidepressant medication.[\[12\]](#)[\[13\]](#)[\[14\]](#) Vilazodone functions as a serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor.[\[12\]](#) This existing clinical application provides the most direct and compelling starting point for investigating analogs, firmly anchoring one branch of therapeutic potential in the realm of neurological and psychiatric disorders. The combination of the benzofuran-2-carboxylate

core with the piperazine unit creates a modular platform for developing a diverse library of analogs with potentially novel target profiles.



[Click to download full resolution via product page](#)

Caption: Primary therapeutic areas for benzofuran-piperazine analogs.

## Part 2: Primary Therapeutic Target Classes

Based on extensive evidence from the literature, the potential therapeutic targets for this class of analogs can be broadly categorized into two major fields: neuroscience and oncology.

### Neurological & Psychiatric Disorders: Targeting Monoamine Systems

The structural similarity to known CNS-active drugs makes this a primary area of investigation. Many piperazine derivatives achieve their effects by modulating monoamine neurotransmitter pathways.<sup>[8]</sup>

- 2.1.1 Serotonin (5-HT) Receptors and Transporters: Given the lineage from the Vilazodone intermediate, the serotonergic system is the most logical starting point. Analogs should be

profiled for activity at the serotonin transporter (SERT) and various 5-HT receptor subtypes, particularly 5-HT1A.[10][12]

- 2.1.2 Dopamine (D) Receptors: Arylpiperazine moieties are classic pharmacophores for dopamine D2 and D3 receptors.[15] The affinity and selectivity for these receptors can be influenced by the substituents on both the piperazine and benzofuran rings, suggesting a potential application in conditions like schizophrenia or Parkinson's disease.[10][15]
- 2.1.3 Other CNS Targets: Depending on the specific substitutions, activity at other CNS targets cannot be ruled out. Histamine H3 and sigma-1 ( $\sigma$ 1) receptors are known to be modulated by some piperazine-containing compounds and are implicated in various neurological and psychiatric conditions.[16]

## Oncology: Targeting Key Cancer Pathways

Both the benzofuran and piperazine scaffolds are independently found in numerous anticancer agents, suggesting a strong potential for their hybrids in this area.[4][5]

- 2.2.1 Protein Kinases: This is a highly promising target class.
  - Cyclin-Dependent Kinases (CDKs): Specific benzofuran-piperazine hybrids have been designed as potent type II inhibitors of CDK2, a key regulator of the cell cycle.[11] This provides direct evidence for this target class.
  - mTOR Signaling Pathway: Benzofuran derivatives have been identified as inhibitors of the mTOR pathway, which is frequently dysregulated in cancer.[17][18]
  - Receptor Tyrosine Kinases (RTKs): Scaffolds like these are common in inhibitors of EGFR and VEGFR, which are critical for tumor growth and angiogenesis.[11][19][20]
  - Pim-1 Kinase: Benzofuran-2-carboxylic acids have been specifically identified as potent inhibitors of Pim-1, a proto-oncogene kinase involved in cell survival and proliferation.[21]
- 2.2.2 Tubulin Polymerization: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[3]

- 2.2.3 Immuno-Oncology Targets: Recent discoveries have shown that benzofuran-2-carboxylic acid derivatives can act as potent inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a negative regulator of T-cell activation.[22] LYP inhibition represents a promising strategy for cancer immunotherapy.[22]

## Part 3: A Framework for Target Identification and Validation

A systematic and multi-pronged approach is essential for identifying and validating the biological targets of novel analogs. This process should integrate computational predictions with robust experimental verification.

### In Silico Approaches (Target Prediction)

Computational methods provide a cost-effective first pass to prioritize compounds and generate testable hypotheses about their biological targets.



[Click to download full resolution via product page](#)

Caption: Workflow for in silico target identification.

#### Protocol 1: Molecular Docking and Pharmacophore Modeling

- Objective: To predict the binding affinity and pose of the analogs against a panel of known protein structures.
- Causality: This approach leverages the known 3D structures of potential targets (e.g., kinase active sites, GPCR binding pockets) to computationally estimate how well a novel compound

might fit and interact. A good predicted binding energy suggests a higher probability of a real interaction.[19][23]

- Methodology:
  - Target Selection: Curate a list of potential targets based on the evidence in Part 2. Obtain high-resolution crystal structures from the Protein Data Bank (PDB).
  - Ligand Preparation: Generate 3D conformations of the analog library and assign appropriate protonation states and charges.
  - Receptor Preparation: Prepare the protein structures by removing water molecules, adding hydrogens, and defining the binding site (grid generation) based on known co-crystallized ligands.
  - Docking Simulation: Use validated software (e.g., AutoDock, Glide, GOLD) to dock each analog into the defined binding site of each target.
  - Scoring and Analysis: Analyze the results based on docking scores (e.g., binding energy in kcal/mol) and visual inspection of the binding poses.[20] Look for key interactions (e.g., hydrogen bonds, salt bridges) with critical amino acid residues.
  - Pharmacophore Screening (Optional): Build a pharmacophore model based on known active ligands for a target and screen the analog library to see which compounds match the required chemical features.
- Self-Validation: The robustness of the model should be validated by its ability to correctly re-dock a known co-crystallized ligand into its binding site ( $\text{RMSD} < 2.0 \text{ \AA}$ ) and to distinguish known active compounds from decoys.

## In Vitro Target Validation

Following computational screening, experimental validation is required to confirm the predicted interactions and quantify the biological activity.



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro target validation.

#### Protocol 2: Broad Kinase Panel Screening

- Objective: To empirically identify which kinases, from a large panel, are inhibited by the analog.
- Causality: Many anticancer drugs are kinase inhibitors. An unbiased screen against a diverse panel (e.g., >400 kinases) is the most efficient way to discover both expected and

unexpected kinase targets, providing a comprehensive view of the compound's selectivity.

- Methodology:
  - Assay Format: Typically performed as a fee-for-service by specialized vendors (e.g., Eurofins DiscoverX, Reaction Biology). The most common format is an *in vitro* ATP-based competition assay.
  - Primary Screen: Test the compound at a single high concentration (e.g., 1 or 10  $\mu$ M) against the entire kinase panel. The result is expressed as "% Inhibition".
  - Hit Selection: Identify kinases that are inhibited above a certain threshold (e.g., >50% or >75%).
  - Dose-Response: For the selected hits, perform a follow-up assay with a serial dilution of the compound (e.g., 10-point curve) to determine the  $IC_{50}$  value, which represents the concentration required to inhibit 50% of the kinase activity.
- Self-Validation: The assay includes positive (known inhibitor for each kinase) and negative (DMSO vehicle) controls. The  $Z'$ -factor, a statistical measure of assay quality, should be > 0.5 to ensure the data is reliable.[24]

#### Protocol 3: Cell Proliferation (MTT/MTS) Assay

- Objective: To determine the cytotoxic or cytostatic effect of the analogs on cancer cell lines.
- Causality: This is a fundamental assay in oncology drug discovery. If an analog is hypothesized to inhibit a target essential for cancer cell survival (like CDK2 or mTOR), it should reduce the proliferation of cancer cells that depend on that target.[3][4]
- Methodology:
  - Cell Plating: Seed selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
  - Compound Treatment: Treat the cells with a serial dilution of the analog (and a vehicle control, e.g., 0.1% DMSO).

- Incubation: Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).
- Reagent Addition: Add a tetrazolium salt reagent (like MTT or MTS). Viable, metabolically active cells will reduce the salt into a colored formazan product.
- Measurement: After a short incubation (1-4 hours), measure the absorbance of the formazan product using a plate reader. The absorbance is directly proportional to the number of viable cells.
- Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the  $GI_{50}$  (concentration for 50% growth inhibition) or  $IC_{50}$ .
- Self-Validation: The experiment must include a positive control (a known cytotoxic drug like Doxorubicin or Staurosporine) to confirm the cells respond appropriately to antiproliferative agents.

## Mechanism of Action (MoA) Elucidation

Once a direct interaction with a target and a cellular effect are confirmed, the next step is to link the two mechanistically.

### Protocol 4: Western Blot Analysis for Signaling Pathway Modulation

- Objective: To visualize the effect of the compound on the phosphorylation state of proteins downstream of the target kinase.
- Causality: If an analog inhibits a kinase (e.g., mTOR), it should decrease the phosphorylation of that kinase's known substrates (e.g., S6 Kinase, 4E-BP1). This provides direct evidence of target engagement within the complex cellular environment.[\[17\]](#)
- Methodology:
  - Cell Treatment: Treat a relevant cell line with the analog at various concentrations (e.g., 0.5x, 1x, 5x  $IC_{50}$ ) for a specific time (e.g., 1-6 hours). Include positive and negative controls.

- Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.
- Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
- SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream protein (e.g., anti-phospho-S6K).
  - Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
  - Strip the membrane and re-probe with an antibody for the total amount of the protein to ensure changes are due to phosphorylation, not protein degradation. Also, probe for a loading control (e.g., GAPDH or  $\beta$ -actin).
- Detection: Add a chemiluminescent substrate and image the resulting bands. A decrease in the phospho-protein band relative to the total protein and loading control confirms pathway inhibition.
- Self-Validation: A known inhibitor of the pathway must be used as a positive control to confirm the antibody reagents and cell system are working correctly.

## Part 4: Data Synthesis and Future Directions

The successful identification of therapeutic targets relies on the careful integration of computational, biochemical, and cellular data.

## Data Summary of Potential Targets

| Target Class          | Specific Target(s)      | Rationale                                                                                                                    | Key Validation Assays                                               | Relevant Disease Area              |
|-----------------------|-------------------------|------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|------------------------------------|
| Monoamine Systems     | 5-HT1A, SERT, D2/D3     | Structural similarity to Vilazodone and other arylpiperazines. <a href="#">[8]</a> <a href="#">[12]</a> <a href="#">[15]</a> | Radioligand Binding, cAMP Assays, Neurotransmitter Uptake Assays    | Depression, Anxiety, Schizophrenia |
| Protein Kinases       | CDK2, mTOR, Pim-1, EGFR | Direct evidence for benzofuran and piperazine scaffolds. <a href="#">[11]</a> <a href="#">[17]</a> <a href="#">[21]</a>      | Kinase Panel Screen, Western Blot (p-Rb, p-S6K), Cell Proliferation | Various Cancers                    |
| Cytoskeletal Proteins | Tubulin                 | Known mechanism for benzofuran derivatives. <a href="#">[3]</a>                                                              | Tubulin Polymerization Assay, Cell Cycle Analysis (G2/M arrest)     | Various Cancers                    |
| Immuno-Oncology       | LYP (PTPN22)            | Recent discovery for benzofuran-2-carboxylic acids. <a href="#">[22]</a>                                                     | Phosphatase Activity Assay, T-Cell Activation Assays (IL-2 release) | Various Cancers                    |

## Concluding Remarks

The Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate scaffold is a rich starting point for drug discovery, with strong, evidence-based potential in both neuroscience and oncology. The path to identifying the specific therapeutic targets for any given analog requires a disciplined, hypothesis-driven approach. Initial exploration should focus on the most probable targets—serotonergic and dopaminergic receptors for CNS applications, and a broad panel of protein kinases for oncology. By systematically applying the integrated framework of in silico prediction, in vitro validation, and cellular mechanism-of-action studies described herein, research teams

can efficiently navigate the complex process of target deconvolution. This will ultimately unlock the full therapeutic potential of this versatile and promising class of molecules.

## References

- Walayat, K., Mohsin, N. U. A., et al. (n.d.). An insight into the therapeutic potential of piperazine-based anticancer agents. TUBITAK. [\[Link\]](#)
- de Freitas, R. L., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. *Fundamental & Clinical Pharmacology*. [\[Link\]](#)
- de Freitas, R. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. *PubMed*. [\[Link\]](#)
- Wikipedia. (n.d.). Piperazine. [\[Link\]](#)
- Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. *Semantic Scholar*. [\[Link\]](#)
- Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. *RSC Advances*. [\[Link\]](#)
- Janovick, J. A., et al. (2011). Assay strategies for identification of therapeutic leads that target protein trafficking. *PMC*. [\[Link\]](#)
- Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. *PubMed*. [\[Link\]](#)
- Kumari, N., et al. (2016). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. *PMC*. [\[Link\]](#)
- Liu, H., et al. (2005). Techniques used for the discovery of therapeutic compounds: The case of SARS. *PMC*. [\[Link\]](#)
- Dong, D., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. *PubMed*. [\[Link\]](#)
- Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. *PubMed Central*. [\[Link\]](#)
- Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
- Al-Ostath, R., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. *PMC*. [\[Link\]](#)
- Wyrębek, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. *MDPI*. [\[Link\]](#)
- Yadav, M., & Negi, M. (2023). IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOFURAN DERIVATIVES AS ANTI-CANCER ACTIVITY. *Journal of Advanced Zoology*. [\[Link\]](#)

- Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed. [\[Link\]](#)
- Kumar, A., et al. (2015).
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [\[Link\]](#)
- Sharma, P., et al. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. PMC. [\[Link\]](#)
- Åkesson, A., et al. (2020).
- Kumar, B. V., et al. (2016). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. World Journal of Pharmacy and Pharmaceutical Sciences. [\[Link\]](#)
- Kumar, A., et al. (2023). The medicinal chemistry of piperazines: A review. Scilit. [\[Link\]](#)
- Sharma, P., et al. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. PubMed. [\[Link\]](#)
- Khan, I., et al. (2023). In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of *M. tuberculosis* Polyketide Synthase 13. NIH. [\[Link\]](#)
- Unnamed Author. (n.d.). The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. LinkedIn. [\[Link\]](#)
- Asso, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [\[Link\]](#)
- Saklani, N. (2017). Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. MDPI. [\[Link\]](#)
- Gomaa, H. A. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. NIH. [\[Link\]](#)
- Unnamed Author. (2023). Unraveling novel drug targets: insights into therapeutic opportunities. IT Medical Team. [\[Link\]](#)
- Shi, H., et al. (2023).
- Zhang, C., et al. (2019).
- PubChem. (n.d.). Ethyl 5-(piperazin-1-yl)
- Pharmaffiliates. (n.d.). CAS No : 163521-20-8 | Product Name : Ethyl 5-(piperazin-1-yl)
- Google Patents. (n.d.). CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
- Unnamed Author. (2023).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 6. [pdfs.semanticscholar.org](http://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 7. [scilit.com](http://scilit.com) [scilit.com]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [ijrrjournal.com](http://ijrrjournal.com) [ijrrjournal.com]
- 11. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | C15H18N2O3 | CID 11266913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. [pharmaffiliates.com](http://pharmaffiliates.com) [pharmaffiliates.com]
- 15. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jazindia.com [jazindia.com]
- 24. Assay strategies for identification of therapeutic leads that target protein trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential Therapeutic Targets of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041905#potential-therapeutic-targets-of-ethyl-5-piperazin-1-yl-benzofuran-2-carboxylate-analogs>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)